molecular formula C11H12O B13572696 7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde

7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B13572696
M. Wt: 160.21 g/mol
InChI Key: RFRXNOAIZYWHDR-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound belonging to the indene family It is characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentane ring, with a methyl group at the 7th position and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group at the 7th position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.

Major Products:

    Oxidation: 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 7-methyl-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    7-Methyl-2,3-dihydro-1H-indene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2,3-Dihydro-1H-indene-5-carbaldehyde: Lacks the methyl group, which may affect its steric and electronic properties.

    5-Methyl-2,3-dihydro-1H-indene-7-carbaldehyde: The positions of the methyl and aldehyde groups are reversed, leading to different reactivity and applications.

Uniqueness: 7-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C11H12O/c1-8-5-9(7-12)6-10-3-2-4-11(8)10/h5-7H,2-4H2,1H3

InChI Key

RFRXNOAIZYWHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2)C=O

Origin of Product

United States

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